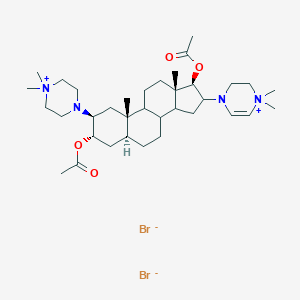
4-Benzylpiperidin-4-ol
Vue d'ensemble
Description
4-Benzyl-4-hydroxypiperidine, also known as 4-Benzyl-4-hydroxypiperidine, is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Benzyl-4-hydroxypiperidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83237. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Benzyl-4-hydroxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyl-4-hydroxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement du VIH
Une série de nouveaux dérivés de pipéridin-4-ol, y compris le 4-benzylpiperidin-4-ol, ont été conçus, synthétisés et évalués pour un traitement potentiel du VIH . Les composés ont été obtenus par une voie de synthèse efficace avec d'excellents rendements et ont été caractérisés par RMN 1H, RMN 13C, MS et analyse élémentaire .
Activités antagonistes du CCR5
Les activités antagonistes du CCR5 des composés ont également été évaluées . Le récepteur de chimiokines CCR5, appartenant à la famille des récepteurs couplés aux protéines G à sept transmembranes, a été identifié comme le corécepteur essentiel dans le processus d'entrée du VIH-1 . Le blocage du récepteur CCR5 semble non seulement traiter les infections à VIH-1, mais aussi, et c'est important, ne pas être associé à des effets secondaires liés au mécanisme .
Synthèse de nouveaux dérivés
Le this compound est utilisé comme matière de départ dans la synthèse de nouveaux dérivés de pipéridin-4-ol . Ces dérivés sont synthétisés par des réactions en 5 étapes utilisant la pipéridinol et le catéchol comme matières de départ .
Découverte de pesticides
La découverte de pesticides avec un mode d'action nouveau est cruciale pour la protection moderne des cultures . Dans ce contexte, une série de nouveaux dérivés de pipéridin-4-ol ont été synthétisés, qui pourraient potentiellement être utilisés dans le développement de nouveaux pesticides .
Agent de libération de monoamine
La 4-benzylpipéridine agit comme un agent de libération de monoamine avec une sélectivité 20 à 48 fois plus élevée pour la libération de dopamine que de sérotonine
Mécanisme D'action
Target of Action
The primary target of 4-Benzylpiperidin-4-ol, also known as 4-Benzyl-4-hydroxypiperidine, is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process. Specifically, it blocks the CCR5 receptor, thereby preventing the entry of HIV-1 strains into cells .
Result of Action
The result of this compound’s action is the prevention of HIV-1 entry into cells. This is achieved by blocking the CCR5 receptor, which is essential for HIV-1 entry . This blockade can potentially slow the progression to AIDS and improve response to treatment .
Analyse Biochimique
Biochemical Properties
In biochemical reactions, 4-Benzylpiperidin-4-ol acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . The compound interacts with enzymes, proteins, and other biomolecules, particularly those involved in the monoamine system .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a monoamine releasing agent . It influences cell function by modulating the levels of monoamines, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly monoamine transporters . This leads to the release of monoamines, which can influence enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a fast onset of action and a short duration .
Metabolic Pathways
Given its role as a monoamine releasing agent, it likely interacts with enzymes and cofactors involved in monoamine metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely mediated by monoamine transporters
Propriétés
IUPAC Name |
4-benzylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12(6-8-13-9-7-12)10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZBZOFESQSBCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199164 | |
| Record name | 4-Piperidinol, 4-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26664663 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51135-96-7 | |
| Record name | 4-(Phenylmethyl)-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51135-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzyl-4-piperidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051135967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51135-96-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Piperidinol, 4-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BENZYL-4-PIPERIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR6D2NEF7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the conformation of the benzyl group in 4-benzyl-4-hydroxypiperidine affect its chemical shifts in NMR spectroscopy?
A1: The conformation of the benzyl group can significantly influence the chemical shifts observed in NMR spectroscopy. [, ] Different spatial arrangements of the benzyl group relative to the piperidine ring can lead to varying degrees of shielding or deshielding of nearby protons. For instance, a study by [insert author names here] investigated the benzyl group conformation in 4-benzyl-4-hydroxypiperidines. [] The research likely explored how different conformations altered the magnetic environment experienced by protons, resulting in characteristic chemical shift patterns. Understanding these relationships can provide valuable insights into the three-dimensional structure and dynamics of these molecules.
A2: Investigating the impact of solvent changes on the chemical shifts of 4-benzyl-4-hydroxypiperidines is crucial for several reasons. [] Firstly, it helps elucidate the molecule's interaction with its surrounding environment, which is particularly relevant for understanding its behavior in biological systems. Different solvents can alter hydrogen bonding patterns, polarity, and other factors that influence the molecule's conformation and electronic distribution. These changes are reflected in the observed chemical shifts. Secondly, understanding solvent effects is essential for selecting appropriate solvents for synthesis, purification, and characterization of these compounds. By carefully choosing a solvent system, researchers can optimize reaction yields, enhance separation efficiency, and obtain high-quality spectroscopic data.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,10-Dihydroxy-2,3,7,8-tetramethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B46167.png)

![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B46171.png)







